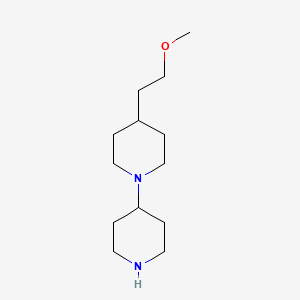
2,7-Dichloro-3,6-dihydroxy-9H-xanthen-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dichloro-3,6-dihydroxy-9H-xanthen-9-one is a chemical compound with the molecular formula C20H12Cl2O5. It is known for its pale-yellow to yellow-brown solid form and is commonly used in various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dichloro-3,6-dihydroxy-9H-xanthen-9-one typically involves the condensation of resorcinol with phthalic anhydride in the presence of zinc chloride or sulfuric acid . The reaction is carried out at elevated temperatures to facilitate the formation of the xanthene core.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 2,7-Dichloro-3,6-dihydroxy-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various acids can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
2,7-Dichloro-3,6-dihydroxy-9H-xanthen-9-one is widely used in scientific research due to its unique properties:
Chemistry: It is used as a fluorescent dye in various analytical techniques.
Industry: The compound is used in the manufacturing of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2,7-Dichloro-3,6-dihydroxy-9H-xanthen-9-one involves its interaction with reactive oxygen species (ROS). When exposed to ROS, the compound undergoes oxidation, leading to the formation of a fluorescent product. This property makes it useful for detecting and measuring oxidative stress in biological systems .
Vergleich Mit ähnlichen Verbindungen
2,7-Dichlorofluorescein: Similar in structure but differs in its specific applications and properties.
3,6-Dihydroxy-9H-xanthen-9-one: Lacks the chlorine atoms, leading to different reactivity and applications.
Uniqueness: 2,7-Dichloro-3,6-dihydroxy-9H-xanthen-9-one is unique due to its dual chlorine substitutions, which enhance its reactivity and fluorescence properties compared to its analogs .
Eigenschaften
Molekularformel |
C13H6Cl2O4 |
|---|---|
Molekulargewicht |
297.09 g/mol |
IUPAC-Name |
2,7-dichloro-3,6-dihydroxyxanthen-9-one |
InChI |
InChI=1S/C13H6Cl2O4/c14-7-1-5-11(3-9(7)16)19-12-4-10(17)8(15)2-6(12)13(5)18/h1-4,16-17H |
InChI-Schlüssel |
ZDXVNXSGKAXUPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC(=C1Cl)O)OC3=CC(=C(C=C3C2=O)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


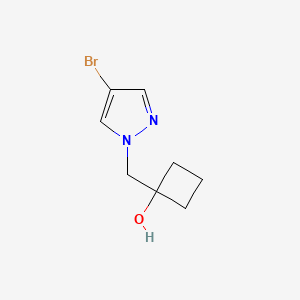
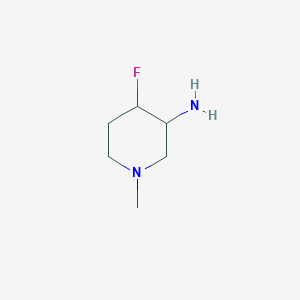
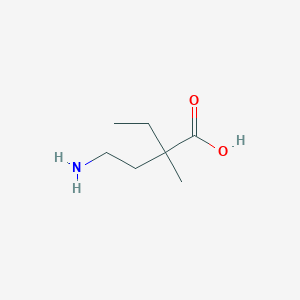

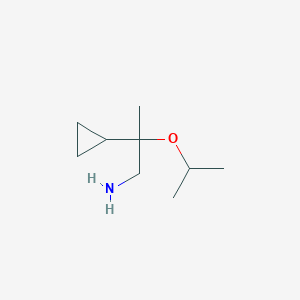
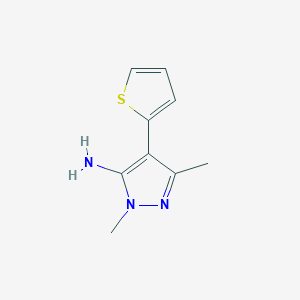
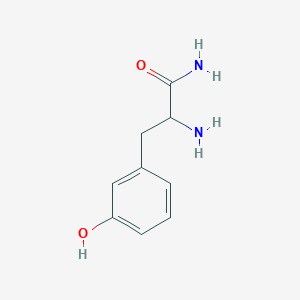
![5-thia-9,12-diazatricyclo[7.4.0.02,6]trideca-2(6),3-diene](/img/structure/B13334694.png)
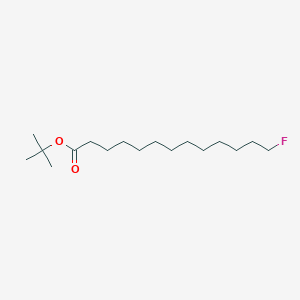


![methyl 6-methyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B13334713.png)
![2-Fluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid](/img/structure/B13334725.png)
